Product packaging for Bicyclo[4.1.0]heptan-2-amine hydrochloride(Cat. No.:CAS No. 78293-44-4)

Bicyclo[4.1.0]heptan-2-amine hydrochloride

Cat. No.: B1274250
CAS No.: 78293-44-4
M. Wt: 147.64 g/mol
InChI Key: WCVFUHDAUIXONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[4.1.0]heptan-2-amine hydrochloride (CAS 78293-44-4) is a chiral bicyclic amine that serves as a critical synthetic intermediate in medicinal and organic chemistry. Its unique structure, featuring a fused cyclopropane ring, imparts significant conformational rigidity to molecules . This property is highly valuable in the design and enantioselective synthesis of novel carbocyclic nucleoside analogues (CNAs) built on a bicyclo[4.1.0]heptyl scaffold . Such conformationally locked nucleosides are a prominent research area for enhancing selectivity and potency against target enzymes, as reducing molecular flexibility can favor the adoption of a bioactive conformation . This compound has been utilized as a pivotal precursor to nucleoside analogues that are screened for antiviral activity, with some derivatives showing moderate activity against viruses like coxsackie B4 . The compound is offered with the molecular formula C7H14ClN and a molecular weight of 147.65 g/mol . It requires specific storage conditions in an inert atmosphere at freezer temperatures (under -20°C) to maintain stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14ClN B1274250 Bicyclo[4.1.0]heptan-2-amine hydrochloride CAS No. 78293-44-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]heptan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-7-3-1-2-5-4-6(5)7;/h5-7H,1-4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVFUHDAUIXONO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2C(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60999648
Record name Bicyclo[4.1.0]heptan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78293-44-4
Record name Norcarane-2-amine, hydrochloride, (Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[4.1.0]heptan-2-amine--hydrogen chloride (1/1)
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Record name bicyclo[4.1.0]heptan-2-amine hydrochloride
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Advanced Synthetic Methodologies for Bicyclo 4.1.0 Heptan 2 Amine Hydrochloride

Strategic Approaches to the Bicyclo[4.1.0]heptane Ring System

The bicyclo[4.1.0]heptane framework, characterized by a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, is a key structural motif in various biologically active molecules and serves as a valuable synthetic intermediate. thieme-connect.comnih.gov The construction of this strained bicyclic system necessitates specific and efficient synthetic strategies. The primary approaches focus on the formation of the three-membered cyclopropane ring onto a pre-existing six-membered carbocycle. Methodologies such as cyclopropanation reactions, including the Simmons-Smith reaction and carbene additions, are paramount. wikipedia.org Alternative strategies involve the rearrangement or transformation of other bicyclic precursors, which can be accessed through cycloaddition reactions like the Diels-Alder reaction or through modern ring-forming techniques such as Ring-Closing Metathesis (RCM). acs.orgnih.gov A critical aspect of these strategies is the control of stereochemistry, ensuring the desired spatial arrangement of substituents on the bicyclic core. nih.gov

Cyclopropanation Reactions for Spiro-annelated and Fused Cyclopropane Rings

Cyclopropanation, the process of generating a cyclopropane ring, is the most direct and widely employed method for synthesizing the bicyclo[4.1.0]heptane system. wikipedia.org This class of reactions typically involves the addition of a carbene or a carbenoid species across the double bond of a cyclohexene (B86901) derivative. numberanalytics.com The nature of the carbene/carbenoid and the reaction conditions dictate the efficiency, stereoselectivity, and functional group tolerance of the transformation. These methods are fundamental for creating the fused-ring topology of bicyclo[4.1.0]heptane. nih.gov

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, valued for its reliability and stereospecificity. tcichemicals.com The reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgnumberanalytics.com When applied to cyclohexene, the reaction yields norcarane (B1199111), the parent bicyclo[4.1.0]heptane, demonstrating a direct route to the core structure. wikipedia.org A key characteristic of this reaction is its stereospecific nature; the configuration of the starting alkene is preserved in the cyclopropane product, meaning a cis-alkene results in a cis-fused cyclopropane ring. wikipedia.orgnumberanalytics.com

Several modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and practicality. The Furukawa modification , which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is a significant improvement. wikipedia.orgtcichemicals.com This modification is often faster and more reproducible, particularly for substrates like vinyl ethers. wikipedia.org The Furukawa reagent (Et₂Zn and CH₂I₂) has been extensively used in the total synthesis of complex natural products containing the cyclopropane motif. nih.govresearchgate.net Other modifications have focused on using less expensive reagents, such as dibromomethane, or increasing reactivity further. wikipedia.org

The Simmons-Smith reaction is also sensitive to steric effects and can be directed by Lewis basic functional groups, such as hydroxyl groups, on the alkene substrate. This directing effect is crucial for achieving high diastereoselectivity in the synthesis of substituted bicyclo[4.1.0]heptane derivatives. ethz.ch

ReactionSubstrateReagentsProductYieldKey FeaturesReference(s)
Simmons-Smith Reaction CyclohexeneCH₂I₂, Zn-CuNorcarane (Bicyclo[4.1.0]heptane)HighStereospecific formation of the parent ring system. wikipedia.org
Furukawa Modification General OlefinsCH₂I₂, Et₂ZnCyclopropanated ProductGenerally HighIncreased reactivity and reproducibility over classic Simmons-Smith. wikipedia.orgnih.gov
Directed Cyclopropanation Cyclohexen-1-olCH₂I₂, Zn(Cu)exo-Bicyclo[4.1.0]heptan-2-ol63%High diastereoselectivity due to the directing effect of the hydroxyl group. ethz.ch
Intramolecular Simmons-Smith Aldehyde precursor 76 Et₂ZnCyclopropane 78 63%Late-stage formation of a complex, densely substituted cyclopropane. ethz.ch

An alternative and widely used cyclopropanation method involves the addition of dichlorocarbene (B158193) (:CCl₂) to an alkene. This reaction provides a direct route to 7,7-dichlorobicyclo[4.1.0]heptane, a versatile intermediate. Dichlorocarbene is a highly reactive, electron-deficient species that is typically generated in situ from chloroform (B151607) (CHCl₃) via α-elimination using a strong base, such as sodium hydroxide (B78521). oc-praktikum.de

To improve the efficiency and safety of this reaction, phase-transfer catalysis (PTC) is often employed. In this setup, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase containing chloroform and the cyclohexene derivative. This method allows the reaction to proceed under milder conditions and often results in very high yields, sometimes approaching 100%. ijcmas.com

The addition of dichlorocarbene to a double bond is a stereospecific syn-addition. This means that the stereochemistry of the starting cyclohexene is retained in the product, resulting in a cis-fusion between the cyclopropane and cyclohexane rings. The resulting gem-dichlorocyclopropane can then be subjected to further chemical modifications, such as reduction to remove the chlorine atoms, providing a pathway to other bicyclo[4.1.0]heptane derivatives.

ReactionSubstrateReagentsCatalystProductYieldKey FeaturesReference(s)
Dichlorocarbene Addition CyclohexeneCHCl₃, NaOH (aq)Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride)7,7-Dichlorobicyclo[4.1.0]heptaneUp to 97%Highly efficient [2+1] cycloaddition; stereospecific syn-addition.
PTC Dichlorocarbenation 3-Methyl-1-cyclohexeneCHCl₃, NaOH (aq)Multi-site Phase Transfer Catalyst7,7-Dichloro-3-methyl-bicyclo[4.1.0]-heptane~100%Very high yield under optimized phase-transfer conditions. ijcmas.com

Diels-Alder Reactions for Bicyclic Precursors

The Diels-Alder reaction, a powerful [4+2] cycloaddition, serves as an indirect yet strategic route for constructing precursors to the bicyclo[4.1.0]heptane system. rsc.org This approach typically involves forming a different bicyclic or polycyclic system first, which is then chemically transformed to introduce the fused cyclopropane ring.

One notable strategy is the Intramolecular Diels-Alder (IMDA) reaction. acs.org For instance, vinylarenes containing a cyclopropene (B1174273) moiety can undergo an intramolecular [4+2] cycloaddition. In this reaction, the styrene (B11656) derivative acts as the diene, and the strained cyclopropene acts as the dienophile. The reaction harnesses the strain energy of the cyclopropene to drive the cycloaddition, leading to complex, polyfused ring systems that incorporate the bicyclo[4.1.0]heptane (benzonorcarane) scaffold with high stereoselectivity. acs.org

Another approach involves using a Diels-Alder reaction to construct a bicyclo[2.2.1]heptene (norbornene) or related system, which can then be elaborated. smolecule.com The double bond within this initial adduct can subsequently undergo cyclopropanation, or the ring system can be rearranged to form the desired bicyclo[4.1.0]heptane structure. This multi-step sequence allows for the introduction of complex substitution patterns and stereochemical control at an early stage. sci-hub.se

Ring-Closing Metathesis Strategies in Bicyclo[4.1.0]heptane Synthesis

Ring-Closing Metathesis (RCM) has become a powerful and versatile tool in synthetic organic chemistry for the formation of cyclic compounds, including strained bicyclic systems. apeiron-synthesis.comorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular reaction of a linear molecule containing two terminal alkene functionalities to form a new cyclic alkene. apeiron-synthesis.comnih.gov

In the context of bicyclo[4.1.0]heptane synthesis, RCM can be ingeniously applied. A synthetic route can be designed starting from a common 1,7-diene intermediate that already contains a cyclopropane ring. nih.govacs.org The RCM reaction of this diene precursor, using a second-generation Grubbs' catalyst, directly forms the fused six-membered ring, yielding a bicyclo[4.1.0]heptene derivative. acs.org This bicyclic alkene can then be hydrogenated to afford the saturated bicyclo[4.1.0]heptane backbone. This strategy has been successfully employed in the synthesis of conformationally restricted γ-aminobutyric acid (GABA) analogues, demonstrating its utility in creating functionalized bicyclo[4.1.0]heptane systems. nih.govacs.org The efficiency of RCM is dependent on the catalyst generation and reaction conditions, which can sometimes lead to double bond isomerization as a side reaction. nih.gov

Stereoselective Formation of the Bicyclic Core

Controlling the three-dimensional structure is a critical challenge in the synthesis of bicyclo[4.1.0]heptane derivatives, which can possess multiple chiral centers. nih.gov Stereoselective strategies are therefore essential for producing enantiomerically pure compounds. nih.gov

Several approaches are employed to achieve stereocontrol:

Substrate-Directed Cyclopropanation : As mentioned with the Simmons-Smith reaction, existing functional groups (like alcohols or ethers) on a cyclohexene precursor can direct the incoming carbenoid to a specific face of the double bond, resulting in high diastereoselectivity. ethz.chnih.gov

Asymmetric Catalysis : Chiral catalysts or ligands can be used to induce enantioselectivity in the cyclopropanation step. Asymmetric variants of the Simmons-Smith reaction have been developed that employ chiral ligands to deliver the methylene (B1212753) group enantioselectively. numberanalytics.com

Catalytic Desymmetrization : An elegant approach involves starting with a symmetrical (meso) precursor and using a chiral catalyst to perform a reaction that breaks the symmetry, thereby generating a chiral product with high enantiomeric excess. For example, the desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones has been achieved through a formal C(sp²)-H alkylation catalyzed by a chiral aminosquaramide, yielding bicyclo[4.1.0]heptane derivatives with up to 97:3 enantiomeric ratio. thieme-connect.com

Multi-step Asymmetric Synthesis : A sequence of highly stereoselective reactions can be used to build the chiral centers methodically. For instance, the synthesis of functionalized bicyclo[4.1.0]heptane intermediates has been achieved through key steps involving highly diastereoselective allylic oxidation and hydroboration reactions on a chiral bicyclic alkene precursor. nih.govnih.gov

These methods provide access to specific stereoisomers of bicyclo[4.1.0]heptan-2-amine hydrochloride and its derivatives, which is crucial for their application in medicinal chemistry and materials science. nih.gov

Formation of the Amine Functionality

The introduction of an amine group onto the bicyclo[4.1.0]heptane scaffold is a critical step in the synthesis of the target hydrochloride salt. Various established and innovative methods are employed to achieve this transformation, each with its own set of advantages and substrate requirements.

Reduction of Nitro Compounds as Precursors

A common and effective strategy for amine synthesis involves the reduction of a corresponding nitro compound. This approach is widely applicable to both aromatic and aliphatic nitro groups, offering a reliable pathway to the desired amine. organic-chemistry.org The process typically involves the use of a reducing agent to convert the nitro group (-NO₂) to an amino group (-NH₂).

For the synthesis of bicyclo[4.1.0]heptan-2-amine, a precursor such as 2-nitrobicyclo[4.1.0]heptane would be required. The reduction of this nitro compound can be achieved through various catalytic hydrogenation methods or by using chemical reducing agents.

Table 1: Common Reducing Agents for Nitro to Amine Conversion

Reducing Agent/System Conditions Notes
H₂, Pd/C Mild pressure and temperature A standard and efficient catalytic hydrogenation method.
NaBH₄ / Ni(PPh₃)₄ Room temperature, ethanol (B145695) A system that enhances the reducing power of sodium borohydride (B1222165). jsynthchem.com
Fe, HCl or NH₄Cl Acidic or neutral conditions A classic and cost-effective method.
SnCl₂, HCl Acidic conditions Another widely used metal-based reducing agent.

The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

Amination of Bicyclic Halides

Direct amination of a bicyclic halide, such as 2-bromobicyclo[4.1.0]heptane or 2-chlorobicyclo[4.1.0]heptane, provides another route to the amine. ontosight.ai This nucleophilic substitution reaction involves the displacement of the halide by an amine source, such as ammonia (B1221849) or a protected amine equivalent.

The reactivity of the bicyclic halide is influenced by the nature of the halogen and the stereochemistry of the substrate. For instance, 1-bromo-bicyclo[4.1.0]heptane can react with ammonia in an ethanol or aqueous medium.

Challenges in this method can include competing elimination reactions and the potential for multiple alkylations of the amine. The use of a large excess of ammonia or a suitable protecting group strategy can help to mitigate these side reactions.

Reductive Amination Strategies with Bicyclo[4.1.0]heptan-2-one Derivatives

Reductive amination of a ketone precursor, specifically Bicyclo[4.1.0]heptan-2-one, is a powerful and versatile method for forming the amine functionality. chemicalbook.com This one-pot reaction combines the formation of an imine or enamine intermediate from the ketone and an amine source, followed by its in-situ reduction to the target amine.

The reaction can be performed with ammonia, a primary amine, or a secondary amine in the presence of a suitable reducing agent.

Table 2: Reagents for Reductive Amination of Bicyclo[4.1.0]heptan-2-one

Amine Source Reducing Agent Key Features
Ammonia (NH₃) Sodium cyanoborohydride (NaBH₃CN) Direct formation of the primary amine.
Ammonium formate Formic acid Leuckart-Wallach reaction conditions.
Hydroxylamine H₂, Catalyst Forms an oxime intermediate, which is then reduced.

The stereochemical outcome of the reductive amination can often be influenced by the choice of reducing agent and the reaction conditions. For instance, the synthesis of certain bicyclo[4.1.0]heptane derivatives as MCH R1 antagonists involved the reductive amination of an azido-ketone. researchgate.net

Nucleophilic Substitution Reactions to Introduce Amine Groups

Beyond the amination of halides, other nucleophilic substitution reactions can be employed to introduce the amine group. This can involve the ring-opening of an epoxide or the displacement of a sulfonate ester (e.g., tosylate or mesylate) by an azide (B81097) or a protected amine.

For example, a precursor alcohol, bicyclo[4.1.0]heptan-2-ol, can be converted to a good leaving group, which is then displaced by an azide ion (N₃⁻). The resulting bicyclo[4.1.0]heptan-2-azide can then be reduced to the desired amine using reagents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. This two-step process is a reliable method for introducing an amine with inversion of stereochemistry at the reaction center. In one study, a stirred solution of an azide was hydrogenated in the presence of Pd/C to yield the amine hydrochloride. acs.org

Chiral Synthesis and Stereocontrol in this compound Preparation

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for the control of stereocenters is of paramount importance.

Asymmetric Catalysis in Bicyclo[4.1.0]heptane Synthesis

Asymmetric catalysis offers an efficient approach to establishing the chiral centers in the bicyclo[4.1.0]heptane core. thieme-connect.com This often involves the use of chiral catalysts to influence the stereochemical outcome of key bond-forming reactions.

One powerful strategy is the catalytic desymmetrization of meso-bicyclo[4.1.0]heptane derivatives. thieme-connect.com For instance, the desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones has been achieved through a formal C(sp²)-H alkylation using a nitroalkane, catalyzed by a dihydroquinine-derived bifunctional tertiary aminosquaramide, yielding products with high enantiomeric ratios. thieme-connect.com

Gold(I)-catalyzed asymmetric cycloisomerization of 1,6-enynes has also been shown to be an effective method for constructing chiral bicyclo[4.1.0]heptene derivatives. rsc.orgpku.edu.cn This methodology provides an entry point to enantiomerically enriched bicyclo[4.1.0]heptane frameworks. nih.gov

Table 3: Examples of Asymmetric Catalysis in Bicyclo[4.1.0]heptane Synthesis

Reaction Type Catalyst System Substrate Product Reference
Desymmetrization Dihydroquinine-derived aminosquaramide meso-cyclopropane-fused cyclohexene-1,4-diones Chiral bicyclo[4.1.0]heptane derivatives thieme-connect.com
Cycloisomerization (R)-DTBM-SEGPHOS(AuCl)₂ 1,6-enyne Chiral oxabicyclo[4.1.0]heptane nih.gov

These asymmetric catalytic methods are crucial for accessing specific stereoisomers of this compound, which is essential for investigating its structure-activity relationships.

Diastereoselective Transformations Leading to Amine Derivatives

Diastereoselective synthesis is a cornerstone in the preparation of complex molecules like bicyclo[4.1.0]heptan-2-amine, where the relative orientation of substituents significantly impacts biological activity. One prominent approach involves the asymmetric transfer hydrogenation (ATH) of enones, which can establish the desired stereocenters with high selectivity. For instance, the reduction of a cyclohexenone precursor using a Noyori-type ruthenium catalyst can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other. uab.catmdpi.com The mechanism of this transformation involves the generation of a ruthenium hydride species that stereoselectively delivers a hydride to the ketone, guided by the chiral ligands on the metal center. uab.cat

Another powerful strategy is the diastereoselective reduction of a ketone intermediate derived from a chiral precursor. For example, the reduction of (1R,5R,6S)-5-(benzyloxy)bicyclo[4.1.0]heptan-2-one can be controlled to yield specific diastereomers of the corresponding alcohol, which can then be converted to the amine. nih.govacs.org The stereochemical outcome of such reductions is often dictated by the steric hindrance imposed by the existing stereocenters in the bicyclic framework.

The following table summarizes key diastereoselective transformations relevant to the synthesis of bicyclo[4.1.0]heptan-2-amine derivatives:

PrecursorReagent/CatalystKey TransformationDiastereomeric Ratio/ExcessRef.
Cyclohexenone Derivative(R,R)-Noyori-I CatalystAsymmetric Transfer Hydrogenation24:1 uab.cat
(1R,5R,6S)-5-(Benzyloxy)bicyclo[4.1.0]heptan-2-oneReducing AgentKetone ReductionHigh (not specified) nih.govacs.org
1-Cyclohex-2-enonePhenylboronic acid, Hydride sourceConjugate Addition, Ketone Reduction>99% de beilstein-journals.org

Use of Chiral Auxiliaries and Resolving Agents

Chiral auxiliaries play a crucial role in asymmetric synthesis by temporarily introducing a chiral element to a prochiral substrate, directing subsequent transformations in a stereoselective manner. In the context of bicyclo[4.1.0]heptan-2-amine synthesis, a common strategy involves the use of chiral auxiliaries derived from readily available natural products. For example, (R,R)-hydrobenzoin can be used to form a chiral ketal with a cyclohexanedione precursor. uab.cat This chiral auxiliary then directs the stereochemical course of subsequent reactions, such as reductions and cyclopropanations, before being cleaved to reveal the enantiomerically enriched product. uab.catmdpi.com

Resolution of racemic mixtures provides an alternative route to enantiomerically pure compounds. This technique involves the use of a chiral resolving agent to form diastereomeric salts with the racemic amine. These salts, having different physical properties, can then be separated by methods such as fractional crystallization. For instance, L-aspartic acid has been successfully employed to resolve racemic bicyclic β-amino alcohols, which are precursors to the target amine. arkat-usa.org

Enantiopure Precursor Synthesis

The synthesis of enantiopure precursors is a highly efficient strategy for obtaining the final product in a specific stereoisomeric form. This approach often begins with readily available chiral starting materials or employs asymmetric catalysis early in the synthetic sequence. A notable example is the synthesis of enantiomerically pure 4-hydroxy-2-cyclohexenone derivatives through asymmetric transfer hydrogenation of a prochiral enone. mdpi.comresearchgate.net These chiral building blocks can then be elaborated into the bicyclo[4.1.0]heptane system with the desired stereochemistry.

Salt Formation and Purification Techniques in Academic Synthesis

Hydrochlorination Procedures

The final step in the synthesis of this compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free amine with hydrogen chloride. The source of HCl can be a solution of HCl in an organic solvent, such as diethyl ether or dioxane, or by bubbling HCl gas through the solution. The choice of solvent is critical to ensure the precipitation of the salt in a pure, crystalline form. For instance, dissolving the free amine in a solvent in which the hydrochloride salt is poorly soluble, like ethyl acetate (B1210297) or tert-butyl alcohol, facilitates its isolation. acs.org Computational studies have shown that the presence of explicit water molecules can be crucial in the mechanism of N-chlorination of amines by hypochlorous acid, which is a related process. rsc.org

Recrystallization and Chromatographic Purification of Bicyclic Amine Salts

Purification of the final hydrochloride salt is essential to remove any remaining impurities. Recrystallization is a common technique used to purify crystalline solids. The crude salt is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, leading to the formation of purer crystals.

Column chromatography is another powerful purification method. For basic amines and their salts, specialized techniques are often required to prevent interactions with the acidic silica (B1680970) gel stationary phase, which can lead to poor separation and product degradation. biotage.com One approach is to add a competing amine, such as triethylamine, to the mobile phase to neutralize the acidic sites on the silica. biotage.com Alternatively, amine-functionalized silica can be used as the stationary phase. researchgate.net Reversed-phase chromatography using an alkaline mobile phase can also be an effective method for purifying basic amine compounds. biotage.com

A recent innovative purification technique involves the use of trichloroacetic acid (TCA) to precipitate the amine as a salt, allowing for the separation of impurities. beilstein-journals.orgnih.gov Subsequent gentle heating of the amine-TCA salt leads to the decarboxylation of TCA, yielding the pure free amine and volatile byproducts. beilstein-journals.orgnih.gov

Developments in Scalable Synthesis of this compound

The transition from laboratory-scale synthesis to a scalable process suitable for producing larger quantities of a target compound presents significant challenges. For this compound, developing a scalable synthesis requires consideration of factors such as cost of reagents, safety of operations, and efficiency of each step.

A scalable approach for a related bicyclic amine, endo-7-azabicyclo[2.2.1]heptan-2-amine, involved a reductive amination followed by hydrogenolysis, achieving a high yield. researchgate.net The synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a kilogram scale was achieved using a flow photochemical reaction, highlighting the potential of continuous manufacturing for producing key intermediates. acs.org Such strategies, which focus on robust and high-yielding reactions, are essential for the development of a scalable synthesis of this compound. The development of practical and inexpensive strategies for synthesizing related bicyclic amines demonstrates the ongoing efforts to make these valuable building blocks more accessible for drug discovery and development. researchgate.netmykhailiukchem.org

Reaction Mechanisms and Reactivity of Bicyclo 4.1.0 Heptan 2 Amine Hydrochloride

Mechanistic Investigations of Reactions Involving the Cyclopropane (B1198618) Ring

The cyclopropane moiety is characterized by its high ring strain, which makes it susceptible to ring-opening reactions under various conditions. The electronic nature of the substituents on the ring plays a crucial role in directing the mechanism and regioselectivity of these transformations.

The strained C-C bonds of the cyclopropane ring in Bicyclo[4.1.0]heptan-2-amine hydrochloride can be cleaved under the influence of electrophiles, nucleophiles, or through catalytic processes like hydrogenolysis. In the hydrochloride form, the electron-withdrawing ammonium (B1175870) group (-NH3+) significantly influences the ring's stability and cleavage patterns. Mechanistic studies on similar compounds, such as trans-2-phenylcyclopropylamine hydrochloride, show that electrophilic ring opening occurs preferentially at the distal C-C bond (the bond furthest from the substituent). nih.gov This is attributed to the weakening of this bond by the σ-withdrawing effect of the ammonium group and charge-charge repulsion in the transition state. nih.gov

Acid-catalyzed ring-opening, particularly in superacidic media, can proceed through the formation of dicationic intermediates. nih.gov The protonation of the cyclopropane ring leads to cleavage, and the regioselectivity is determined by the stability of the resulting transition states. nih.gov

True electrophilic addition in the manner of an alkene is not typical for a saturated cyclopropane ring. Instead, electrophiles react by cleaving the ring. The reaction of the protonated form of Bicyclo[4.1.0]heptan-2-amine with strong electrophiles initiates ring cleavage. The process begins with the electrophile attacking one of the cyclopropane bonds. For cyclopropanes bearing a strong σ-acceptor group like the ammonium cation, this interaction leads to the lengthening and weakening of the distal bond. nih.gov

For instance, protonation of the cyclopropane ring in acidic conditions can lead to the formation of a 1,3- or 1,4-dicationic species, which subsequently reacts with available nucleophiles. nih.gov The pathway is dictated by the energy of the respective transition states, which are influenced by charge separation and steric factors within the bicyclic system. nih.gov

The cyclopropane ring in the parent bicyclo[4.1.0]heptane is generally resistant to nucleophilic attack. However, the presence of the amine (or ammonium) group creates a "donor-acceptor" cyclopropane system, which is more susceptible to ring-opening by nucleophiles. nih.gov In the case of the hydrochloride salt, the ammonium group acts as an acceptor, polarizing the ring.

Ring-opening reactions of N-aryl aziridines fused in a similar bicyclo[4.1.0]heptane motif have been shown to occur with high regioselectivity, influenced by steric bias and electronic effects. nih.gov While Bicyclo[4.1.0]heptan-2-amine is not an aziridine, analogous principles of steric hindrance and electronic stabilization of intermediates would govern the regioselectivity of nucleophilic attack. For the free amine, the nitrogen's lone pair can act as a donor, activating the ring towards cleavage, typically at the vicinal bond (adjacent to the substituent). nih.gov However, for the protonated hydrochloride salt, the powerful inductive effect dominates, making distal bond cleavage by an electrophile the more probable pathway. nih.gov

Reactivity Profiles of the Amine Functional Group

The primary amine group is a key center of reactivity, functioning as both a base and a nucleophile. Its properties are modulated by the bicyclic structure to which it is attached.

The basicity of an amine is quantified by the pKa of its conjugate acid (the ammonium ion). pressbooks.pub For Bicyclo[4.1.0]heptan-2-amine, the conjugate acid is the form present in the hydrochloride salt. The lone pair of electrons on the nitrogen atom is responsible for its basicity. chemistrysteps.com Simple alkylamines typically have pKa values for their conjugate acids in the range of 10-11. pressbooks.publibretexts.org The bicycloheptyl group is an alkyl substituent, and its electron-donating inductive effect increases the electron density on the nitrogen, making the amine more basic than ammonia (B1221849). chemistrysteps.com

The basicity of cycloalkylamines is also influenced by ring size and strain, though this effect is less pronounced for rings larger than cyclopentane. nih.gov The basicity of Bicyclo[4.1.0]heptan-2-amine is expected to be comparable to that of other non-conjugated, saturated cyclic amines.

AminepKa of Conjugate Acid (R-NH3+)
Ammonia (NH3)9.24
Cyclohexylamine10.66
Piperidine11.12
Aniline4.63
Bicyclo[4.1.0]heptan-2-amine (estimated) ~10-11

Data sourced from various chemical data compilations. The value for Bicyclo[4.1.0]heptan-2-amine is an estimate based on structurally similar compounds.

While basicity refers to the affinity for a proton, nucleophilicity describes the rate at which an electron pair donor attacks an electrophilic atom (usually carbon). masterorganicchemistry.com For amines, basicity and nucleophilicity are often correlated; stronger bases tend to be stronger nucleophiles. masterorganicchemistry.com However, steric hindrance can significantly reduce nucleophilicity without affecting basicity to the same extent. fiveable.me

The free amine form of Bicyclo[4.1.0]heptan-2-amine is a primary amine and is expected to be a potent nucleophile. fiveable.me The bicyclic framework may present some steric hindrance depending on the trajectory of attack and the specific conformation of the ring system. Compared to secondary amines, primary amines are generally less sterically hindered and thus can be more effective nucleophiles in certain substitution reactions. fiveable.me The reactivity of the amine as a nucleophile is fundamental to its use in synthesizing more complex molecules, where it can participate in reactions such as alkylation, acylation, and the formation of imines.

Derivatization Reactions at the Amino Group

The primary amino group in this compound is a key site for synthetic modification. As a nucleophile, it readily participates in a variety of derivatization reactions with electrophilic reagents. Standard transformations applicable to primary amines, such as acylation, alkylation, and sulfonylation, can be employed to synthesize a diverse range of derivatives.

For example, the synthesis of novel bicyclo[4.1.0]heptane derivatives as potential melanin-concentrating hormone receptor R1 antagonists highlights the utility of modifying this scaffold in medicinal chemistry. researchgate.net While specific examples for the title compound are not detailed in the available literature, related structures like 7-azabicyclo[4.1.0]heptane undergo ring-opening reactions with amines, demonstrating the accessibility of the bicyclic core to nucleophilic attack, which can lead to functionalized aminocyclohexanes.

Influence of Ring Strain on Reactivity and Stability

The fusion of a cyclopropane ring onto a cyclohexane (B81311) framework in the bicyclo[4.1.0]heptane system, also known as norcarane (B1199111), results in substantial ring strain. quora.comechemi.com This inherent strain is a primary driver of the molecule's chemical behavior, making it susceptible to reactions that can alleviate this energetic instability. bohrium.comacs.org

The total strain energy of the parent hydrocarbon, bicyclo[4.1.0]heptane, is estimated to be approximately 27.2 kcal/mol. thieme-connect.de This high strain energy lowers the activation barrier for reactions involving the cleavage of the cyclopropane ring's carbon-carbon bonds. bohrium.comacs.org

Angle Strain and Torsional Strain Contributions in Bicyclic Systems

Angle Strain: The three-membered cyclopropane ring forces the internal bond angles to be approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This compression of bond angles is the principal contributor to the high ring strain. libretexts.org

Type of StrainDescriptionContribution in Bicyclo[4.1.0]heptane
Angle StrainDeviation of bond angles from the ideal 109.5° for sp³ carbons. libretexts.orgMajor contributor due to the ~60° angles in the fused cyclopropane ring.
Torsional StrainRepulsion between electrons in eclipsing bonds on adjacent atoms. youtube.comkhanacademy.orgMinimized in the more stable cis isomer through adoption of a boat-like conformation. quora.comechemi.com

Correlation Between Strain Energy and Reaction Rates

There is a direct correlation between the high strain energy of the bicyclo[4.1.0]heptane system and its kinetic reactivity. The stored potential energy contributes to lowering the activation energy for reactions that lead to strain relief. bohrium.com Consequently, the molecule readily undergoes ring-opening reactions when treated with various electrophilic reagents, as this provides a thermodynamic driving force. bohrium.comacs.org

Studies on the acid-promoted cleavage of the parent bicyclo[4.1.0]heptane show that the cyclopropane ring is susceptible to opening, leading to the formation of more stable cyclohexyl or cycloheptyl derivatives. acs.orgresearchwithrutgers.com The transition state for these cleavage reactions is heavily influenced by the strain of the bicyclic system. bohrium.com

Kinetics of Reactions Involving this compound

Specific kinetic data for reactions involving this compound are not extensively documented. However, studies on the parent bicyclo[4.1.0]heptane scaffold provide significant insights into its reactivity. The reaction of bicyclo[4.1.0]heptane with hydrogen chloride in both the vapor phase and in a two-phase system with concentrated hydrochloric acid has been investigated. researchwithrutgers.com

The reaction yields a mixture of products resulting from the cleavage of the cyclopropane ring. researchwithrutgers.com Notably, non-thermodynamic mixtures of six-membered (cyclohexyl) and seven-membered (cycloheptyl) olefins and chlorides are formed. researchwithrutgers.com This product distribution suggests that the reaction proceeds through complex pathways involving quasi-heterolytic cyclic transition states. researchwithrutgers.com The relief of ground-state strain is a key factor that dictates the product distributions and the relative rates of internal versus external bond cleavage in the three-membered ring. researchwithrutgers.com

Comparative Reactivity Studies with Bicyclo[2.2.1]heptane Analogs

A comparison with bicyclo[2.2.1]heptane (norbornane) analogs reveals important differences in reactivity stemming from their distinct structural strains. rsc.orgpressbooks.pub

Bicyclo[4.1.0]heptane (Norcarane): Strain is primarily localized in the fused cyclopropane ring (high angle strain). Its characteristic reactions involve the opening of this three-membered ring. For instance, treatment with electrophiles like iodine(I) azide (B81097) or iodine(I) chloride leads to products of ring opening and fragmentation. rsc.org Acid-catalyzed cleavage can yield both cyclohexene (B86901) and cycloheptene (B1346976) derivatives. researchwithrutgers.com

Bicyclo[2.2.1]heptane (Norbornane): This is also a highly strained system, but the strain is distributed differently, arising from the bridged structure which enforces a rigid, boat-like conformation on a six-membered ring. pressbooks.pubwikipedia.org It is known for its propensity to undergo Wagner-Meerwein rearrangements via the non-classical 2-norbornyl cation. wikipedia.org Unlike norcarane, it does not have a cyclopropane ring to open. However, its high strain does drive certain reactions. wikipedia.org At the bridgehead position, SN1 reactions are disfavored because the rigid framework cannot accommodate the planar geometry of the resulting carbocation. quora.com

FeatureBicyclo[4.1.0]heptane SystemBicyclo[2.2.1]heptane System
Common NameNorcaraneNorbornane
Primary Source of StrainAngle strain in the fused cyclopropane ring. libretexts.orgAngle strain at bridgeheads and torsional strain from enforced boat conformation. pressbooks.pub
Calculated Strain Energy~27.2 kcal/mol thieme-connect.de~17.0 kcal/mol (for norbornane)
Characteristic ReactionsRing-opening of the cyclopropane ring with electrophiles/acids. researchwithrutgers.comrsc.orgWagner-Meerwein rearrangements; acid-catalyzed hydration. wikipedia.org
Reactivity at BridgeheadN/A (no bridgehead C-H)Unreactive toward SN1 reactions due to inability to form a stable planar carbocation. quora.com

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of Bicyclo[4.1.0]heptan-2-amine hydrochloride, providing insights into its proton and carbon frameworks, connectivity, and three-dimensional arrangement.

¹H NMR spectroscopy provides precise information about the chemical environment and connectivity of protons within the molecule. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclopropane (B1198618) and cyclohexane (B81311) rings.

The proton attached to the carbon bearing the amine group (H2) is expected to be the most downfield signal in the aliphatic region due to the deshielding effect of the adjacent electronegative nitrogen atom. Its chemical shift and multiplicity would be highly informative. The stereochemistry of the amine group ( exo or endo ) significantly influences the coupling constants (J-values) between H2 and its neighboring protons, providing crucial data for stereochemical assignment. The bridgehead protons (H1 and H6) and the cyclopropyl (B3062369) protons (H7) typically appear in the upfield region, a characteristic feature of strained ring systems. The remaining methylene (B1212753) protons on the cyclohexane ring would present as complex multiplets.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Expected Chemical Shift (ppm) Expected Multiplicity Notes
H2 (CH-NH₃⁺) 2.8 - 3.5 Multiplet Downfield shift due to adjacent ammonium (B1175870) group.
H3, H4, H5 (CH₂) 1.2 - 2.2 Complex Multiplets Overlapping signals of the cyclohexane ring protons.
H1, H6 (Bridgehead CH) 0.8 - 1.5 Multiplets Upfield shift characteristic of bridgehead protons adjacent to a cyclopropane.

Note: Data are estimated based on general principles and analysis of related bicyclic amines and precursors.

¹³C NMR spectroscopy is essential for mapping the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal, confirming the presence of the seven-carbon bicyclic core.

The carbon atom bonded to the ammonium group (C2) would appear significantly downfield compared to the other sp³-hybridized carbons. The bridgehead carbons (C1 and C6) and the cyclopropyl carbon (C7) are expected at relatively upfield positions, consistent with the structure of bicyclo[4.1.0]heptane systems. Data from the precursor Bicyclo[4.1.0]heptan-2-one shows signals for the framework carbons (C1, C3-C7) in the range of 18-38 ppm, and similar shifts are anticipated for the amine derivative, with the exception of the functionalized C2 position. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Expected Chemical Shift (ppm) Notes
C2 (CH-NH₃⁺) 45 - 55 Downfield shift due to the attached nitrogen.
C3, C4, C5 (CH₂) 18 - 30 Aliphatic signals of the cyclohexane ring.
C1, C6 (Bridgehead CH) 15 - 25 Bridgehead carbons adjacent to the cyclopropane.

Note: Data are estimated based on analysis of related bicyclic structures and precursors. nih.gov

For an unambiguous assignment of all proton and carbon signals and to determine the molecule's conformation, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. It would be used to trace the connectivity of the cyclohexane ring protons, establishing the sequence from H2 through H3, H4, and H5 to the H6 bridgehead. It would also confirm couplings between the bridgehead protons (H1, H6) and the adjacent cyclopropyl and ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. HSQC is crucial for definitively assigning the carbon signals based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, which is critical for determining the stereochemistry. A key application for this molecule would be to establish the exo or endo configuration of the amine group. For example, a spatial correlation between the H2 proton and one of the H7 cyclopropyl protons would provide strong evidence for a specific stereoisomer. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound, the free amine (C₇H₁₃N) has a monoisotopic mass of 111.1048 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the compound would be readily detected as its protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 112.112. uni.lu

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern in techniques like electron ionization (EI) or tandem mass spectrometry (MS/MS) would be expected to show characteristic losses. Common fragmentation pathways for bicyclic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) and ring fragmentation, providing further confirmation of the structure. researchgate.net

Table 3: Predicted Mass Spectrometry Data for Bicyclo[4.1.0]heptan-2-amine

Adduct/Ion Formula Predicted m/z
[M]⁺ C₇H₁₃N 111.104
[M+H]⁺ C₇H₁₄N⁺ 112.112

Source: Predicted data from PubChemLite. uni.lu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For this compound, the IR spectrum would be dominated by absorptions corresponding to the ammonium group and the alkane backbone.

The formation of the hydrochloride salt significantly alters the spectrum compared to the free amine. smolecule.com The characteristic N-H stretching vibrations of a primary amine (typically two bands around 3300-3400 cm⁻¹) are replaced by the broad, strong absorptions of the ammonium cation (-NH₃⁺) in the 2800-3200 cm⁻¹ region, often overlapping with the C-H stretching bands. Other key absorptions include the asymmetric and symmetric N-H bending (scissoring) modes of the ammonium group around 1600-1500 cm⁻¹ and the C-N stretching vibration. The C-H stretching vibrations of the methylene and methine groups of the bicyclic frame are expected just below 3000 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
-NH₃⁺ (Ammonium) N-H Stretch 2800 - 3200 Strong, Broad
C-H (Alkane) C-H Stretch 2850 - 2960 Medium to Strong
-NH₃⁺ (Ammonium) N-H Bend (Asymmetric) ~1600 Medium
-NH₃⁺ (Ammonium) N-H Bend (Symmetric) ~1500 Medium
C-H (Alkane) C-H Bend 1350 - 1470 Medium

Note: Data are estimated based on characteristic vibrational frequencies for ammonium salts and bicyclic alkanes.

Chiroptical Methods for Enantiomeric Excess Determination

This compound is a chiral molecule, existing as a pair of enantiomers. Chiroptical methods are essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

The most common and definitive method for this analysis is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). csfarmacie.cz The sample is passed through a column packed with a chiral material that interacts differently with the two enantiomers, leading to their separation in time. By comparing the retention times and peak areas to those of a racemic standard, the enantiomeric excess can be accurately quantified. Chiral HPLC methods have been successfully developed for various bicyclo[4.1.0]heptane derivatives, demonstrating the feasibility of this approach. wiley-vch.de

Additionally, polarimetry can be used to measure the optical rotation of a chiral sample. A solution of an enantiomerically pure sample will rotate the plane of polarized light in a specific direction ([α]D), while a racemic mixture will show no rotation. This technique is often used to characterize a final, purified enantiomer.

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. This method provides precise information regarding bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule in the solid state. Furthermore, for chiral molecules, X-ray diffraction using anomalous dispersion is the definitive method for determining the absolute stereochemistry of all chiral centers.

While single-crystal X-ray diffraction is a powerful tool for the structural elucidation of bicyclic systems, a comprehensive search of the scientific literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for this compound. The absence of such data means that the precise solid-state conformation and absolute stereochemistry of this specific salt have not been publicly documented.

However, the utility of this technique has been demonstrated in the structural analysis of various derivatives of the bicyclo[4.1.0]heptane framework. For instance, X-ray crystallography has been successfully employed to confirm the stereostructure of complex nucleoside analogues that incorporate the bicyclo[4.1.0]heptane core. In these studies, the analysis provided unequivocal evidence of the relative and absolute configurations of the multiple stereogenic centers within the bicyclic system.

In a hypothetical single-crystal X-ray diffraction analysis of this compound, the resulting data would be presented in a series of tables. These tables would typically include:

Crystal Data and Structure Refinement Details: This table would summarize the key parameters of the crystal and the data collection process.

Atomic Coordinates and Equivalent Isotropic Displacement Parameters: This would provide the precise location of each non-hydrogen atom in the unit cell.

Bond Lengths and Angles: A comprehensive list of the distances between bonded atoms and the angles between adjacent bonds.

Torsion Angles: These values would describe the conformation of the bicyclic rings.

The conformation of the six-membered ring in the bicyclo[4.1.0]heptane system is of particular interest. Based on studies of related compounds, it is expected to adopt a chair or a twisted-chair conformation to minimize steric strain. The fusion of the cyclopropane ring significantly influences the geometry of the cyclohexane ring. The amine substituent at the C2 position can exist in either an axial or equatorial orientation, and its position would be definitively established by X-ray analysis. The hydrochloride salt formation would also be confirmed, with the chloride ion's position and its hydrogen bonding interactions with the ammonium group being clearly defined.

The determination of the absolute stereochemistry would be crucial for understanding the compound's interaction with chiral environments, such as biological receptors. By analyzing the anomalous scattering of X-rays, the absolute configuration of the chiral centers in Bicyclo[4.1.0]heptan-2-amine could be assigned without ambiguity.

Computational Chemistry and Theoretical Studies of Bicyclo 4.1.0 Heptan 2 Amine Hydrochloride

Conformational Analysis and Energy Landscapes

The bicyclo[4.1.0]heptane skeleton is a conformationally constrained system due to the fusion of the rigid three-membered ring with the more flexible six-membered ring. The amine hydrochloride substituent at the C2 position introduces additional complexity to its conformational landscape.

The six-membered ring in the parent bicyclo[4.1.0]heptane system is often described as having a "boat" or, more accurately, a bent conformation. quora.com Unlike cyclohexane (B81311), which undergoes a well-defined chair-to-chair ring inversion, the bicyclo[4.1.0]heptane system is locked into a cis-fused geometry, as a trans fusion would introduce prohibitive strain. quora.comlibretexts.org

The dynamic processes available to the six-membered ring are more subtle than a full ring flip. They involve low-energy transformations between various boat and twist-boat forms, a process analogous to pseudorotation observed in cyclopentane. nih.gov In this process, the "puckering" of the ring moves around the carbon atoms without passing through a high-energy planar intermediate. The energy barriers for these interconversions are generally low. The study of related diazabicyclo[4.1.0]heptanes using quantum-chemical calculations has shown that chair, half-chair, and boat conformations can have very similar energies, suggesting a shallow and complex potential energy surface. researchgate.net The rate of these conformational changes can be studied using techniques like temperature-dependent NMR spectroscopy, which can reveal line broadening as the molecule transitions between slow and fast interconversion regimes. vu.nl

The conformational preferences of Bicyclo[4.1.0]heptan-2-amine hydrochloride are dictated by a balance of several intramolecular interactions. The primary determinant is the inherent strain of the fused-ring system. Superimposed on this are the steric and electronic effects of the substituent.

Strain Energy Calculations and Quantitative Assessment of Bicyclic Systems

The fusion of a cyclopropane (B1198618) ring onto a cyclohexane ring introduces significant ring strain. Strain energy is the excess energy a molecule possesses due to its geometry deviating from an idealized, strain-free reference state. This stored energy has a profound impact on the molecule's stability and chemical reactivity.

Computational methods provide a direct route to quantify this strain. One common approach is to use isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction. The calculated reaction enthalpy reveals the strain in the target molecule relative to less strained reference molecules. Another direct method involves using pre-calculated group increments for strain-free molecules and comparing the sum to a high-level calculation of the molecule's total energy. swarthmore.edu

Studies on the parent bicyclo[4.1.0]heptane have quantified its strain energy. The values vary depending on the computational method but consistently show a significant amount of strain. For instance, the strain energy of cis-bicyclo[4.1.0]heptane has been reported in the range of 26-27 kcal/mol. This high energy content makes the C-C bonds of the cyclopropane ring susceptible to cleavage in chemical reactions.

Table 1: Calculated Strain Energies of Bicyclo[4.1.0]heptane and Related Bicyclic Systems
CompoundComputational MethodCalculated Strain Energy (kcal/mol)Reference
cis-Bicyclo[4.1.0]heptaneNot Specified26.4 researchgate.net
Bicyclo[4.1.0]hepta-1,3,5-trieneEstimated~45.4 (190 kJ/mol)
Norbornadiene (Bicyclo[2.2.1]hepta-2,5-diene)W1BD28.6 swarthmore.edu
Quadricyclane (Tetracyclo[2.2.1.02,6.03,5]heptane)W1BD94.2 swarthmore.edu

Reaction Pathway and Transition State Modeling for Synthetic Optimization

Computational modeling of reaction pathways and transition states provides invaluable insights into the synthesis of complex molecules like this compound. While specific theoretical studies on this exact compound are not extensively documented in publicly available literature, we can infer plausible synthetic routes and analyze their energetic landscapes based on well-established reactions for creating the bicyclo[4.1.0]heptane core, such as cyclopropanation of a cyclohexene (B86901) precursor.

A primary synthetic route to the bicyclo[4.1.0]heptane skeleton involves the addition of a carbene or carbenoid to a cyclohexene derivative. libretexts.orgorganicchemistrytutor.com A logical precursor to Bicyclo[4.1.0]heptan-2-amine would be a protected cyclohexene-amine derivative, such as N-(cyclohex-2-en-1-yl)acetamide. The key cyclopropanation step can be modeled to understand its mechanism and optimize reaction conditions for yield and stereoselectivity.

The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane (B129776) to generate a zinc carbenoid, is a common method for cyclopropanation. organicchemistrytutor.comethz.ch Theoretical studies, often employing Density Functional Theory (DFT), can elucidate the structure of the transition state. In this reaction, the carbenoid adds to the double bond in a concerted mechanism. organicchemistrytutor.com Modeling this transition state helps in predicting the diastereoselectivity of the cyclopropanation, which is crucial for the synthesis of a specific isomer of the target amine.

Transition state calculations can provide critical thermodynamic parameters. e3s-conferences.org For the cyclopropanation of an N-protected cyclohexenylamine, DFT calculations (e.g., using the B3LYP functional with a 6-311+G(d,p) basis set) can be performed to compare different pathways. acs.org For instance, the approach of the carbenoid to the alkene face can be modeled to determine the lowest energy barrier, thus predicting the major product. The presence of the amine-containing substituent can act as a directing group, influencing the stereochemical outcome. ethz.ch

The theoretical data generated from such models can guide synthetic optimization by:

Predicting Stereoselectivity: By comparing the activation energies of transition states leading to different stereoisomers, the most likely product can be predicted.

Evaluating Reagent Choice: The energetic profiles for different cyclopropanating agents (e.g., Simmons-Smith vs. diazo compounds) can be compared to select the most efficient reagent. researchgate.net

Understanding Solvent Effects: Implicit or explicit solvent models can be incorporated into the calculations to understand how the solvent influences the reaction pathway and energetics.

Below is a hypothetical data table summarizing the calculated activation energies for two possible transition states in the cyclopropanation of a model cyclohexene precursor, leading to syn and anti products.

Transition StatePathwayCalculated Activation Energy (kcal/mol)Predicted Major Product
TS-1Syn-addition15.2The syn product is predicted to be major due to the lower activation energy barrier.
TS-2Anti-addition17.8

Molecular Dynamics Simulations for Conformational Flexibility Studies

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior and conformational flexibility of molecules. For this compound, MD simulations can reveal the accessible conformations of the bicyclic ring system and the orientation of the amine substituent over time.

The bicyclo[4.1.0]heptane system consists of a six-membered ring fused to a three-membered cyclopropane ring. The six-membered ring is not planar and can adopt several conformations, primarily related to the chair and boat forms of cyclohexane. dalalinstitute.com The fusion of the cyclopropane ring introduces significant strain and restricts the conformational freedom compared to a simple cyclohexane ring. dalalinstitute.com The most stable conformations are typically a flattened chair or a boat-like structure.

MD simulations can be performed using classical force fields (e.g., AMBER, CHARMM) to model the atomic interactions. The simulation would typically involve solvating a single this compound molecule in a box of water molecules to mimic aqueous conditions. After an initial energy minimization and equilibration period, a production run is performed for several nanoseconds to sample the conformational space.

Analysis of the MD trajectory can provide information on:

Ring Puckering: The degree and type of puckering in the six-membered ring can be quantified over time.

Dihedral Angle Distributions: The distribution of key dihedral angles can identify the most populated conformational states.

Amine Group Orientation: The simulation can show the preferred orientation (axial vs. equatorial-like) of the amine substituent and the dynamics of its rotation.

Intramolecular Interactions: Hydrogen bonding between the ammonium (B1175870) group and the counter-ion (chloride) or solvent molecules can be analyzed.

The following interactive table presents hypothetical data from a conformational analysis derived from an MD simulation, showing the relative populations and energies of the principal conformers.

ConformerSix-Membered Ring ConformationAmine Group OrientationRelative Energy (kcal/mol)Population (%)
IChair-likeEquatorial-like0.075
IIChair-likeAxial-like1.815
IIITwist-BoatEquatorial-like3.58
IVBoat-likeAxial-like5.22

Applications of Bicyclo 4.1.0 Heptan 2 Amine Hydrochloride in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The unique and rigid three-dimensional shape of the bicyclo[4.1.0]heptane framework makes its derivatives, including the title amine hydrochloride, sought-after starting materials for the synthesis of more complex molecules. This structural rigidity is a desirable trait in drug discovery and materials science, where precise control over molecular conformation is crucial.

Precursors for Polycyclic Systems

The bicyclo[4.1.0]heptane core is an established precursor for constructing more elaborate polycyclic systems. The inherent strain of the cyclopropane (B1198618) ring can be strategically utilized in ring-opening or rearrangement reactions to access different carbocyclic skeletons. For instance, derivatives of the bicyclo[4.1.0]heptane system can undergo thermal or acid-mediated rearrangements to form bicyclo[3.2.0]heptane structures. The amine functional group in bicyclo[4.1.0]heptan-2-amine hydrochloride provides a reactive handle for annulation reactions, allowing for the fusion of additional rings onto the bicyclic core. This strategy is employed to build novel scaffolds that can be explored for medicinal chemistry applications, such as melanin-concentrating hormone receptor R1 antagonists. nih.gov

Scaffold for Natural Product Synthesis

While direct applications in the total synthesis of specific natural products are not extensively documented for the title compound itself, the bicyclo[4.1.0]heptane skeleton is a structural motif present in some natural products. More broadly, rigid bicyclic structures are considered "privileged scaffolds" in medicinal chemistry. These frameworks are capable of presenting functional groups in precise spatial orientations, mimicking the complex arrangements found in natural products to interact with biological targets. The synthesis of novel bicyclic proline analogues, for example, highlights the utility of such constrained systems in creating peptidomimetics and peptide models. researchgate.net The development of synthetic routes to functionalized azabicyclo[4.1.0]heptane derivatives further underscores the importance of this core structure in generating building blocks for drug discovery projects. researchgate.netresearchgate.net

Synthesis of Conformationally Constrained Scaffolds

A primary application of this compound and its precursors is in the creation of conformationally constrained molecules. The fusion of the cyclopropane ring to the cyclohexane (B81311) chair prevents ring inversion, thus "locking" the molecule into a specific shape. This conformational rigidity is paramount in designing molecules that bind selectively to biological targets like enzymes or receptors.

Design and Synthesis of Rigid Amine Derivatives

This compound is, by its nature, a rigid amine derivative. Its synthesis typically originates from a corresponding bicyclic ketone or azide (B81097). For example, a common synthetic route involves the catalytic hydrogenation of a bicyclo[4.1.0]heptyl azide, which is then treated with hydrochloric acid to form the stable ammonium (B1175870) chloride salt. uab.cat This process establishes the amine group on the rigid, pre-formed bicyclic scaffold. The resulting amine serves as a key intermediate that can be further elaborated. For instance, the purine (B94841) ring of guanine (B1146940) has been constructed onto a bicyclic amine derived from a functionalized bicyclo[4.1.0]heptane template to create complex nucleoside analogues. acs.org

Incorporation into Carbocyclic Nucleoside Analogues

The most significant and well-documented application of the bicyclo[4.1.0]heptane scaffold is in the synthesis of carbocyclic nucleoside analogues (CNAs). nih.gov In these molecules, the bicyclo[4.1.0]heptane system replaces the furanose sugar ring of natural nucleosides. nih.gov The goal is to create molecules that are more stable to enzymatic degradation while retaining the ability to interact with viral enzymes like kinases and polymerases. uab.catnih.gov

The synthesis of these analogues is a multi-step process that often starts from 1,4-cyclohexanedione. nih.govnih.gov Key steps involve establishing the correct stereochemistry through asymmetric reactions, followed by the introduction of the cyclopropane ring and subsequent functionalization to install the amine group and, ultimately, the nucleobase. acs.orgnih.gov The bicyclo[4.1.0]heptane amine serves as the crucial anchor point for attaching various natural and modified nucleobases. nih.gov

Precursor ScaffoldKey Synthetic IntermediateResulting Nucleoside Analogue TypeReference
Enantiomerically pure bicyclo[4.1.0]heptane alcoholFunctionalized bicyclo[4.1.0]heptyl azideAnalogues with natural nucleobases (e.g., Thymine, Guanine) nih.gov
Functionalized bicyclo[4.1.0]heptyl azideCarbocyclic amine hydrochlorideAnalogues with functionalized 1,2,3-triazoles (Ribavirin mimics) acs.orgnih.gov
1,4-Cyclohexanedione monoethylene acetalChiral allylic alcoholGeneral bicyclo[4.1.0]heptane nucleoside analogues uab.cat

Development of Chirality Transfer Reagents

The use of this compound itself as a chirality transfer reagent or a chiral auxiliary is not a well-documented application in the reviewed scientific literature. In the synthesis of chiral molecules based on this scaffold, chirality is typically introduced early in the synthetic sequence. This is often achieved either by starting with a chiral material from the "chiral pool" or by employing an asymmetric catalytic reaction, such as an asymmetric transfer hydrogenation using a Noyori-type catalyst to create a chiral alcohol precursor. uab.cat In these cases, the bicyclo[4.1.0]heptane core is the target of the asymmetric synthesis rather than the agent causing it. The amine's primary role is that of a functional handle on an already chiral, rigid scaffold, rather than as an external reagent used to induce stereoselectivity in another molecule.

Role in the Preparation of Specialized Research Probes

The bicyclo[4.1.0]heptane framework serves as a unique scaffold for the design of specialized research probes, which are instrumental in studying complex biological systems. The amine group in this compound provides a convenient attachment point for various reporter groups, such as fluorescent tags, biotin (B1667282) labels, or radioactive isotopes. This allows for the creation of customized molecular probes to investigate biological processes with high precision.

The rigid nature of the bicyclo[4.1.0]heptane core is particularly advantageous in the design of probes for studying protein-ligand interactions. By incorporating this conformationally restricted moiety, researchers can develop ligands with a well-defined three-dimensional structure, which can lead to higher binding affinity and selectivity for their biological targets.

For instance, derivatives of bicyclo[4.1.0]heptane have been utilized in the synthesis of carbocyclic nucleoside analogues. These compounds, where a carbocyclic ring mimics the sugar moiety of natural nucleosides, are valuable probes in antiviral research. The synthesis of such analogues often involves the stereoselective functionalization of the bicyclo[4.1.0]heptane skeleton, where an amino group can be a key intermediate for introducing the nucleobase.

The table below summarizes the key features of this compound that are advantageous for the synthesis of research probes.

FeatureAdvantage in Research Probe Synthesis
Primary Amine Group Provides a reactive site for the straightforward attachment of reporter groups (e.g., fluorophores, radiolabels).
Rigid Bicyclic Scaffold Imparts conformational constraint, leading to probes with higher target specificity and binding affinity.
Three-Dimensional Structure Allows for the exploration of complex binding pockets in biological targets that may not be accessible to more flexible molecules.

Contributions to Methodologies for Amino-Acid-Based Structures

A significant application of this compound in organic synthesis is its use in the development of methodologies for creating novel, non-natural amino acids and peptidomimetics. The incorporation of conformationally constrained structural elements into peptides is a widely used strategy to enhance their metabolic stability, improve their pharmacokinetic properties, and increase their potency and selectivity.

The bicyclo[4.1.0]heptane scaffold, when integrated into an amino acid structure, acts as a rigid spacer that restricts the conformational freedom of the peptide backbone. This can force the peptide into a specific bioactive conformation, thereby enhancing its interaction with its biological target.

Methodologies have been developed to synthesize novel bicyclic amino acids that can serve as mimics of natural amino acids like proline. These synthetic amino acids can then be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis techniques. The resulting peptidomimetics, containing the rigid bicyclo[4.1.0]heptane unit, are valuable tools for studying protein-protein interactions and for the development of new therapeutic agents.

The diastereoselective synthesis of amino acids derived from bicyclic scaffolds is an active area of research. The stereochemistry of the bicyclo[4.1.0]heptane core can be controlled to produce amino acids with specific three-dimensional arrangements of their functional groups, allowing for a fine-tuning of their biological activity.

The following table outlines the contributions of this compound to the development of amino-acid-based structures.

ContributionDescription
Conformational Constraint The rigid bicyclic structure serves as a template to create amino acids with a fixed geometry, which can be used to stabilize specific secondary structures in peptides.
Peptidomimetic Design Provides a scaffold for the synthesis of non-natural amino acids that can mimic the structure and function of natural amino acids, leading to peptides with improved properties.
Stereochemical Diversity Methodologies for the stereoselective functionalization of the bicyclo[4.1.0]heptane ring allow for the synthesis of a variety of stereoisomeric amino acids, enabling the exploration of structure-activity relationships.

Advanced Analogue Synthesis and Structural Modification of Bicyclo 4.1.0 Heptan 2 Amine Hydrochloride

Modification of the Amine Functionality

The primary amine group in bicyclo[4.1.0]heptan-2-amine is a versatile handle for a wide range of chemical transformations. These modifications are essential for creating libraries of compounds with diverse properties.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental reactions for modifying the primary amine. These reactions introduce alkyl or acyl groups, respectively, altering the steric and electronic properties of the nitrogen atom.

N-Alkylation typically involves the reaction of the amine with an alkyl halide (R-X) in the presence of a base to neutralize the hydrogen halide byproduct. The reaction proceeds via nucleophilic substitution, where the amine's lone pair of electrons attacks the electrophilic carbon of the alkyl halide. To prevent over-alkylation, which can lead to secondary and tertiary amines or even quaternary ammonium (B1175870) salts, reductive amination is often a preferred method. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

N-Acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is commonly achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640). The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to scavenge the HCl or carboxylic acid byproduct. N-acylation is a robust and high-yielding reaction that significantly alters the basicity and nucleophilicity of the original amine. For instance, the formation of an acetamide (B32628) by reacting the amine with acetic anhydride is a common transformation. rsc.org

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)Secondary/Tertiary Amine
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary/Tertiary Amine
N-AcylationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Amide
N-AcylationAcid Anhydride (e.g., (CH₃CO)₂O)Amide

Formation of Amides and Carbamates from the Amine

Building upon N-acylation, a wide variety of amides and related functional groups like carbamates can be synthesized from bicyclo[4.1.0]heptan-2-amine.

Amide Synthesis: The synthesis of amides is a cornerstone of medicinal chemistry. Beyond acyl chlorides and anhydrides, direct coupling of the amine with a carboxylic acid is a widely used method. This requires the use of a coupling reagent to activate the carboxylic acid. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. organic-chemistry.org

Carbamate Formation: Carbamates are functional groups that can be considered hybrids of esters and amides. They are typically formed by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O), in the presence of a base. organic-chemistry.org These reactions are frequently used to install protecting groups on the nitrogen atom, which can be crucial during multi-step syntheses to prevent the amine from participating in unwanted side reactions. Another route involves the reaction of the amine with an isocyanate. organic-chemistry.org

Functional GroupSynthetic MethodCommon Reagents
AmideAcyl Halide/Anhydride AcylationAcetyl chloride, Triethylamine
AmideCarboxylic Acid CouplingCarboxylic acid, EDC, HOBt
CarbamateChloroformate ReactionBenzyl chloroformate, NaHCO₃
CarbamateDicarbonate ReactionDi-tert-butyl dicarbonate, NaOH
CarbamateIsocyanate AdditionPhenyl isocyanate

Diversification of the Bicyclo[4.1.0]heptane Scaffold

Modifying the carbon framework of the bicyclo[4.1.0]heptane ring system is a powerful strategy for generating structurally novel analogues. This can involve introducing new stereocenters, adding functional groups at various positions, or altering the electronic properties of the ring through substitution.

Introduction of Additional Chiral Centers

The synthesis of bicyclo[4.1.0]heptane derivatives often provides opportunities to introduce new chiral centers with high stereocontrol. The relationship between chirality and biological activity is of paramount importance in pharmaceutical development. researchgate.net Asymmetric synthesis methods are key to accessing enantiomerically pure compounds.

Catalytic enantioselective synthesis is a powerful tool. For example, the desymmetrization of meso-bicyclo[4.1.0]heptane precursors can generate products with high enantiomeric excess. thieme-connect.com Another approach involves the highly diastereoselective allylic oxidation and hydroboration reactions on cyclohexene (B86901) derivatives prior to cyclopropanation, which establishes multiple stereocenters in a controlled manner. nih.gov Furthermore, iridium-catalyzed carbocyclization of 1,6-enynes can produce enantioenriched bicyclo[4.1.0]hept-2-enes, where the chirality is directed by a chiral counterion. researchgate.net

Stereocontrol MethodReaction ExampleKey Feature
Catalytic DesymmetrizationC-H alkylation of a meso-enedioneCreates chirality on a prochiral starting material. thieme-connect.com
Diastereoselective OxidationAllylic oxidation of a bicyclic precursorIntroduces hydroxyl groups with specific stereochemistry.
Asymmetric CarbocyclizationIr(I)-catalyzed reaction of 1,6-enynesEmploys a chiral catalyst or counterion to induce enantioselectivity. researchgate.net

Functionalization at Different Positions of the Bicyclic Ring

Introducing functional groups at various positions on the bicyclic scaffold can dramatically alter the molecule's properties. A variety of synthetic methods have been developed to achieve this.

Palladium-catalyzed intramolecular coupling and cyclization reactions can be used to introduce styryl substituents onto the ring. acs.org The Corey-Chaykovsky reaction of quinone monoketals is a facile process for synthesizing highly substituted bicyclo[4.1.0]heptenones. researchgate.net Visible light-mediated reactions of diazoenals with 1,3-dienes provide direct access to functionalized bicyclo[4.1.0]heptane-fused polycycles. chemrxiv.org Additionally, transition-metal-free oxidative cyclopropanation of aza-1,6-enynes has been developed to synthesize functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.netrsc.org

Synthesis of Halo-substituted Bicyclo[4.1.0]heptane Derivatives

The introduction of halogen atoms onto the bicyclo[4.1.0]heptane scaffold can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. The synthesis of such derivatives can be achieved through various routes.

One approach involves the cyclopropanation of a cyclohexene derivative using a dihalocarbene. For instance, 1-fluoro-1-halo-dioxa-3,6-bicyclo[4.1.0]heptanes have been synthesized, which serve as intermediates for other functionalized molecules. google.com Another strategy relies on the solvolytic ring-opening of dihalobicyclo[n.1.0]alkanes, which presupposes the availability of these halogenated precursors. scispace.com The synthesis of these starting materials often involves the addition of dihalocarbenes, generated from haloforms (e.g., CHBr₃) and a strong base, to a corresponding cyclohexene.

Halogenation StrategyDescriptionExample Precursors
Dihalocarbene AdditionReaction of a cyclohexene with a dihalocarbene (e.g., :CFCl) to form a dihalogenated cyclopropane (B1198618) ring.1,4-Dioxin, Dichlorofluoromethane google.com
Halogenated Starting MaterialsUtilization of pre-halogenated bicyclo[4.1.0]heptane systems for further transformations like ring expansion.7-endo-iodo-7-exo-bromobicyclo[4.1.0]heptane scispace.com

Synthesis of Heteroatom-Containing Bicyclo[4.1.0]heptane Analogs

The incorporation of heteroatoms such as oxygen and nitrogen into the bicyclo[4.1.0]heptane framework creates analogues with modified physicochemical properties and potential biological activities. The synthesis of these oxa- and aza-analogs involves strategic chemical transformations that replace one or more carbon atoms of the carbocyclic core with a heteroatom.

The synthesis of oxa-bicyclo[4.1.0]heptane analogs often leverages cyclopropanation reactions on unsaturated oxygen-containing heterocycles or the rearrangement of suitable precursors. One documented approach involves the transformation of (R)-2-benzyloxyethyloxirane, derived from (S)-aspartic acid, which is reacted with tert-butyl hydrogen malonate to eventually form an enantiomeric pair of cyclopropane-fused lactones, specifically 1-carboxy-2-oxo-3-oxabicyclo[4.1.0]heptane. thieme-connect.com This method allows for the creation of chiral building blocks with defined stereochemistry. Other research has focused on the synthesis and characterization of fragments like 7-Oxa-bicyclo[4.1.0]heptane-2,5-dione. nanobioletters.com

The synthesis of aza-analogs, where a nitrogen atom is incorporated into the bicyclic system, has been explored through various routes. A straightforward, transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.net Another specific method describes a two-step synthesis for 7-methyl-aza-bicyclo[4.1.0]heptane, starting with the reaction of cyclohexene oxide and an aqueous methylamine (B109427) solution to form an intermediate, which is subsequently treated with phosphorus tribromide/triethylamine to yield the final product. google.com Furthermore, an efficient divergent strategy has been reported for producing 6-functionalized 3-azabicyclo[4.1.0]heptane derivatives, which are considered valuable building blocks in drug discovery due to their rigid three-dimensional shapes. researchgate.net

Analog TypePrecursor(s)Key Reaction/MethodSynthesized Compound
Oxa-Analog (R)-2-benzyloxyethyloxirane, tert-butyl hydrogen malonateCyclopropane-fused lactone formation1-carboxy-2-oxo-3-oxabicyclo[4.1.0]heptane thieme-connect.com
Aza-Analog Cyclohexene oxide, methylamine water solutionRing opening followed by intramolecular cyclization7-methyl-aza-bicyclo[4.1.0]heptane google.com
Aza-Analog Aza-1,6-enynesTransition-metal-free oxidative cyclopropanationFunctionalized azabicyclo[4.1.0]heptane-2,4,5-triones researchgate.net
Aza-Analog Tetrahydropyridine derivativeDivergent synthesistert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate researchgate.net

The introduction of heteroatoms into the bicyclo[4.1.0]heptane skeleton significantly alters its electronic and steric properties. These changes influence the molecule's conformation, reactivity, and potential interactions with biological targets.

Electronic Effects: The electronegativity and the presence of lone pairs on heteroatoms like oxygen and nitrogen can substantially modify the electronic distribution within the molecule. This is observable in NMR spectroscopy, where the chemical shifts of nearby protons (¹H) and carbons (¹³C) are affected. thieme-connect.de In dihalocarbene insertion reactions with bicyclo[4.1.0]heptane, the reactivity is influenced by the hyperconjugative interaction between the Walsh orbitals of the cyclopropane ring and the C-H bonds on adjacent carbons. researchgate.net The introduction of a heteroatom can modulate the energy of these orbitals, thereby directing the regioselectivity of such reactions. The orientation of lone electron pairs can create distinct electronic environments, leading to different reaction outcomes compared to the parent carbocycle. thieme-connect.de

EffectObservationConsequence
Electronic Altered ¹H and ¹³C NMR chemical shifts due to heteroatom lone pairs. thieme-connect.deProvides insight into molecular conformation and electronic environment.
Electronic Modulation of Walsh orbital interactions of the cyclopropane ring. researchgate.netInfluences reactivity and regioselectivity in addition/insertion reactions.
Steric Changes in bond lengths, bond angles, and overall ring conformation.Affects the thermodynamic stability and kinetic reactivity of the analog.
Steric Steric compression and hindrance from substituents and the ring itself. thieme-connect.deresearchgate.netDirects the stereochemical outcome of synthetic transformations.

Bridged and Spiro-Annelated Bicyclic Systems with Amine Functionalities

Further structural complexity can be introduced by creating bridged or spiro-annelated systems from the bicyclo[4.1.0]heptane scaffold. These modifications generate highly constrained, three-dimensional structures that are of significant interest in medicinal chemistry.

Bridged Systems: The synthesis of bridged bicyclic systems involves forming an additional atomic bridge between two non-adjacent atoms of the existing framework. While specific examples deriving directly from bicyclo[4.1.0]heptan-2-amine are specialized, general strategies often involve intramolecular cyclization or ring-closing metathesis reactions on appropriately functionalized precursors. smolecule.com These synthetic routes create rigid molecular architectures, such as azabicyclo[X.Y.Z]alkanes, where the amine functionality is locked into a specific spatial orientation. The synthesis of these complex scaffolds often requires multi-step sequences to build the necessary functionality for the key cyclization step. researchgate.net

Spiro-Annelated Systems: Spiro-annelation involves the fusion of a second ring system to the bicyclo[4.1.0]heptane core at a single shared carbon atom (a spiro center). The synthesis of such compounds can be achieved through various methods, including the cyclopropanation of an exocyclic double bond on a pre-existing spirocycle or the reaction of a cyclic ketone with reagents that build the cyclopropane ring. An example of a related structure is Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane]. nih.gov The oxidation of spirocyclic hydrocarbons bearing cyclopropane moieties has been studied, revealing pathways that can lead to rearranged products, indicating the involvement of complex cationic intermediates during synthesis. acs.org The development of these spirocyclic amines provides access to novel chemical space with high degrees of sp³-hybridization, a desirable feature for drug candidates.

System TypeSynthetic StrategyKey Features
Bridged Intramolecular cyclization; Ring-closing metathesis. smolecule.comHighly rigid, conformationally locked structure.
Spiro-Annelated Cyclopropanation of exocyclic alkenes; Rearrangement of intermediates. acs.orgCreates a spiro-center, joining two rings at one carbon.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bicyclo[4.1.0]heptan-2-amine hydrochloride, and how can intermediates be optimized for yield?

  • Methodology : The compound is synthesized via a multi-step process starting with norcamphor derivatives. Key steps include:

Tertiary azide formation : Reacting norcamphor with trifluoroacetic acid (TFA) and sodium azide (NaN₃) under reflux to yield a tertiary azide intermediate (e.g., 91% yield observed) .

Reduction : Using lithium aluminum hydride (LiAlH₄) in anhydrous conditions to reduce the azide to the primary amine .

Salt formation : Bubbling HCl gas through an ether solution of the amine to precipitate the hydrochloride salt, followed by crystallization in methanol/ether mixtures .

  • Optimization : Adjusting stoichiometry (e.g., TFA:NaN₃ ratio) and reaction time improves azide yield. Solvent selection (e.g., chloroform/diethyl ether for TLC purification) enhances purity .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Characterization techniques :

  • NMR spectroscopy : Compare <sup>1</sup>H and <sup>13</sup>C NMR shifts with published data (e.g., δ 1.0–2.6 ppm for bicyclic protons; δ 45–65 ppm for bridgehead carbons) .
  • Mass spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 188) and fragmentation patterns (e.g., loss of NH3 at m/z 171) .
  • Elemental analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 69.23%, H: 8.13%, N: 6.21% for hydrochloride salts) .

Q. What solubility properties are critical for in vitro assays, and how can solubility challenges be addressed?

  • Solubility data : The hydrochloride salt is soluble in polar solvents:

  • H2O: 47 mg/mL; ethanol: 122 mg/mL; isopropanol: 476 mg/mL .
    • Strategies : For low aqueous solubility, use co-solvents (e.g., DMSO ≤1% v/v) or sonication. Pre-warm solutions to 37°C to enhance dissolution .

Advanced Research Questions

Q. How can structural analogs of bicyclo[4.1.0]heptan-2-amine be designed to study structure-activity relationships (SAR) at NMDA receptors?

  • Methodology :

Derivatization : React the primary amine with alkyl/aryl halides (e.g., 4-fluorophenyl bromide) in ethanol with triethylamine as a base to generate N-substituted analogs .

Pharmacological screening : Test analogs in electrophysiological assays (e.g., Xenopus oocyte models) to measure IC50 values for NMDA receptor antagonism .

  • SAR insights : Bulky substituents (e.g., isopropyl groups) at the bridgehead position enhance receptor binding affinity by 3–5 fold compared to unsubstituted analogs .

Q. What experimental controls are essential when evaluating bicyclo[4.1.0]heptan-2-amine’s biological activity in neuronal studies?

  • Controls :

  • Negative : Include vehicle controls (e.g., saline or solvent-matched solutions) to rule out non-specific effects .
  • Positive : Use established NMDA antagonists (e.g., D-AP5 or MK-801) to validate assay sensitivity .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons; set significance at p < 0.05 .

Q. How should researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

  • Case example : Discrepancies in IC50 values may arise from differences in blood-brain barrier penetration or metabolic stability.
  • Approach :

Pharmacokinetic profiling : Measure plasma and brain concentrations via LC-MS/MS after dosing .

Metabolite identification : Use hepatic microsome assays to detect inactive metabolites that reduce in vivo efficacy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis steps .
  • Spill management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers labeled for halogenated organics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.